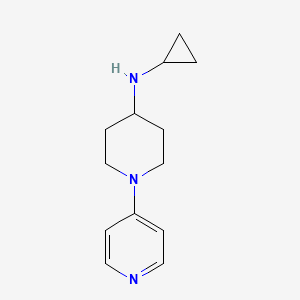

N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine

Übersicht

Beschreibung

N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a cyclopropyl group attached to a piperidine ring, which is further substituted with a pyridin-4-yl group at the 1-position and an amine group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of cyclopropylamine with 4-pyridinylpiperidine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring reaction parameters, such as temperature and pressure, helps in maintaining the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction can lead to the formation of amines or amides.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

One of the most significant applications of N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine is in the treatment of cancer. Research indicates that compounds with similar structural features can inhibit various cancer-related enzymes, including:

- Lysine Specific Demethylase 1 (LSD1) : A target for certain cancers due to its role in gene expression regulation. Compounds related to N-cyclopropyl derivatives have shown potent inhibition against LSD1, with IC50 values indicating high efficacy .

- Nicotinamide Phosphoribosyltransferase (NAMPT) : This enzyme is involved in NAD+ biosynthesis and plays a crucial role in cellular metabolism and signaling. Inhibition of NAMPT has been linked to anticancer effects .

Neurological Research

N-cyclopropyl derivatives have also been explored for their potential effects on neurobiology. For instance, studies on related compounds have demonstrated their ability to modulate emotional behavior by inhibiting enzymes involved in lipid signaling pathways, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) . This suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has indicated that modifications to the piperidine ring and cyclopropyl group can significantly enhance potency and selectivity against target enzymes.

| Modification | Effect on Activity |

|---|---|

| Replacement of substituents on piperidine | Increased potency against LSD1 by >250-fold |

| Alteration of cyclopropyl structure | Enhanced lipophilicity and bioavailability |

Inhibitory Effects on LSD1

A study demonstrated that compounds related to N-cyclopropyl derivatives exhibit significant inhibitory effects on LSD1, with one compound achieving an IC50 value of 62 nM, indicating strong selectivity . These findings highlight the therapeutic potential of these compounds in cancer treatment.

Behavioral Modulation in Animal Models

Research involving a related compound (LEI-401) showed that it could decrease levels of endocannabinoids in mouse brains, impacting emotional behavior positively . This suggests that N-cyclopropyl derivatives may be valuable in developing treatments for anxiety and depression.

Conclusion and Future Directions

This compound holds promise as a multi-functional compound with applications in cancer therapy and neurological research. Ongoing studies focusing on SAR optimization and detailed pharmacological profiling will likely enhance its therapeutic potential. Future research should continue to explore its mechanisms of action and efficacy across various disease models.

Wirkmechanismus

The mechanism by which N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-ethyl-1-(pyridin-4-yl)piperidin-4-amine

N-methyl-1-(pyridin-4-yl)piperidin-4-amine

N-propyl-1-(pyridin-4-yl)piperidin-4-amine

Biologische Aktivität

N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique combination of a cyclopropyl group, a piperidine ring, and a pyridine moiety. This structural configuration is believed to enhance its pharmacological properties, making it a candidate for drug development. The compound is categorized as a piperidine derivative, which is known for diverse biological activities.

Research indicates that this compound functions primarily as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it has been studied for its inhibitory effects on p21-activated kinase 4 (PAK4), which is implicated in cancer cell proliferation and survival. The presence of the pyridine ring facilitates interactions with biological targets through hydrogen bonding, enhancing its efficacy as a therapeutic agent .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Inhibition of PAK4 : A study demonstrated that compounds structurally similar to this compound effectively inhibited PAK4, leading to reduced cancer cell viability in vitro. The compound exhibited selective inhibition, suggesting potential for targeted cancer therapies .

- Effects on NAPE-PLD : Another significant finding relates to the compound's ability to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a critical role in the biosynthesis of bioactive lipids. This inhibition was associated with modulation of emotional behavior in animal models, indicating broader implications for neuropharmacology .

- Structure–Activity Relationship (SAR) : SAR studies have been conducted to optimize the potency and selectivity of similar compounds. Modifications to the substituents on the piperidine ring have shown significant impacts on biological activity, emphasizing the importance of structural nuances in drug design .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Eigenschaften

IUPAC Name |

N-cyclopropyl-1-pyridin-4-ylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-2-11(1)15-12-5-9-16(10-6-12)13-3-7-14-8-4-13/h3-4,7-8,11-12,15H,1-2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPCEVNNVGQDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCN(CC2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.